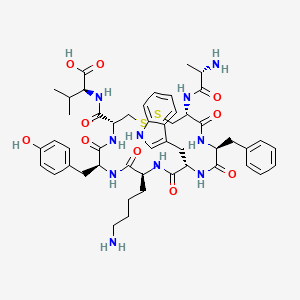

Urotensin ii-related peptide(human,mouse,rat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Urotensin II-related peptide is a cyclic neuropeptide found in all vertebrates that have been genome sequenced so far. It is part of the urotensin II system and is one of the two endogenous ligands for rats, mice, and possibly humans . This peptide has a long-lasting hypotensive effect and may also regulate reproduction . It is known for its role in maintaining spine morphology in zebrafish .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Urotensin II-related peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of urotensin II-related peptide typically involves large-scale SPPS, followed by purification using HPLC. The process is optimized for high yield and purity, ensuring the peptide’s biological activity is retained.

Types of Reactions:

Oxidation: Urotensin II-related peptide can undergo oxidation reactions, particularly at the cysteine residues, forming disulfide bonds.

Reduction: Reduction reactions can break these disulfide bonds, converting the peptide back to its reduced form.

Substitution: The peptide can undergo substitution reactions, where specific amino acids are replaced with others to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU in SPPS.

Major Products:

Oxidation: Formation of disulfide-bonded cyclic peptides.

Reduction: Linear peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Urotensin II-verwandtes Peptid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid verwendet, um Peptidsynthese- und Modifizierungsmethoden zu untersuchen.

Biologie: Untersucht wird seine Rolle bei der Aufrechterhaltung der Wirbelsäulenmorphologie bei Zebrafischen und seine Auswirkungen auf das Herz-Kreislauf- und neuroendokrine System

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten eingesetzt und als Werkzeug in der Medikamentenforschung und -entwicklung.

5. Wirkmechanismus

Urotensin II-verwandtes Peptid entfaltet seine Wirkung durch Bindung an den Urotensin II-Rezeptor, einen G-Protein-gekoppelten Rezeptor. Diese Bindung aktiviert die Gαq11-Untereinheit, die wiederum die Proteinkinase C (PKC) und die Phospholipase C (PLC) aktiviert. Dies führt zu einem Anstieg der intrazellulären Calciumspiegel und löst verschiedene nachgeschaltete Signalwege aus, darunter RhoA/ROCK, MAPKs und PI3K/AKT . Diese Signalwege sind an Prozessen wie Vasokonstriktion, kardiovaskulärer Umgestaltung und Entzündungsreaktionen beteiligt .

Ähnliche Verbindungen:

Urotensin II: Ein weiteres zyklisches Peptid im Urotensin II-System, das für seine starken vasokonstriktorischen Eigenschaften bekannt ist.

Somatostatin: Ein zyklisches Peptid mit ähnlichen Domänensequenzen, das an der Regulation der endokrinen und nervalen Systemfunktionen beteiligt ist.

Einzigartigkeit: Urotensin II-verwandtes Peptid ist aufgrund seiner spezifischen Rolle bei der Aufrechterhaltung der Wirbelsäulenmorphologie und seiner besonderen Rezeptorbindungseigenschaften einzigartig. Im Gegensatz zu Urotensin II besitzt es keine saure Aminosäure vor seiner Kernsequenz, die für die Rezeptoraktivierung nicht erforderlich ist . Dies macht es zu einem wertvollen Werkzeug für die Erforschung des Urotensin II-Systems und seiner physiologischen und pathologischen Rollen.

Wirkmechanismus

Urotensin II-related peptide exerts its effects by binding to the urotensin II receptor, a G protein-coupled receptor. This binding activates the Gαq11 subunit, which in turn activates protein kinase C (PKC) and phospholipase C (PLC). This leads to an increase in intracellular calcium levels, triggering various downstream signaling pathways, including RhoA/ROCK, MAPKs, and PI3K/AKT . These pathways are involved in processes such as vasoconstriction, cardiovascular remodeling, and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Urotensin II: Another cyclic peptide in the urotensin II system, known for its potent vasoconstrictive properties.

Somatostatin: A cyclic peptide with similar domain sequences, involved in regulating endocrine and nervous system functions.

Uniqueness: Urotensin II-related peptide is unique due to its specific role in maintaining spine morphology and its distinct receptor binding properties. Unlike urotensin II, it does not have an acidic amino acid preceding its core sequence, which is not required for receptor activation . This makes it a valuable tool for studying the urotensin II system and its physiological and pathological roles.

Eigenschaften

Molekularformel |

C49H64N10O10S2 |

|---|---|

Molekulargewicht |

1017.2 g/mol |

IUPAC-Name |

(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-aminopropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI-Schlüssel |

WDZHTXUSYGCGPY-KOOAXUMWSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)